

# An In-depth Technical Guide on the P-gp Modulator Tariquidar (XR9576)

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## Compound of Interest

Compound Name: *P-gp modulator 2*

Cat. No.: *B12406802*

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Disclaimer: The compound "**P-gp modulator 2**" is not a recognized standard chemical identifier. This guide focuses on Tariquidar (XR9576), a well-characterized, potent, and selective third-generation P-glycoprotein (P-gp) modulator, as a representative example to fulfill the prompt's requirements.

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp, encoded by the ABCB1 (formerly MDR1) gene, functions as an ATP-dependent efflux pump, reducing the intracellular concentration of various chemotherapeutic agents. Tariquidar (XR9576) is a potent, specific, and non-competitive third-generation P-gp inhibitor.<sup>[1][2]</sup> Unlike earlier inhibitors, Tariquidar exhibits high affinity for P-gp, a long duration of action, and minimal pharmacokinetic interaction with co-administered chemotherapy agents, making it a valuable tool for studying and potentially overcoming P-gp-mediated MDR.<sup>[1][2]</sup> This document provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Tariquidar.

## Chemical and Physicochemical Properties

Tariquidar is an anthranilic acid derivative characterized by its high lipophilicity and the presence of a basic tertiary nitrogen, which is positively charged at physiological pH.<sup>[3]</sup> These

features are common among potent P-gp modulators.

| Property           | Value   | Reference(s) |
|--------------------|---|--------------|
| IUPAC Name         | N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbonyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide   |              |
| Synonyms           | XR9576, D06008  |              |
| CAS Number         | 206873-63-4   |              |
| Molecular Formula  | C <sub>38</sub> H <sub>38</sub> N <sub>4</sub> O <sub>6</sub>   |              |
| Molecular Weight   | 646.7 g/mol   |              |
| Solubility         | >10 mM in DMSO  |              |
| Chemical Synthesis | A detailed, step-by-step synthesis protocol for Tariquidar is not readily available in the public domain literature. The molecule consists of a quinoline carboxamide core linked to a dimethoxy-phenyl ring, which is further connected to a phenyl group bearing a 6,7-dimethoxy-tetrahydroisoquinoline moiety. |              |

## Quantitative Biological Data

Tariquidar's interaction with P-gp is characterized by high-affinity binding and potent inhibition of its transport function. It also exhibits activity against other ABC transporters at higher concentrations.

### Table 3.1: In Vitro P-glycoprotein (P-gp) Activity

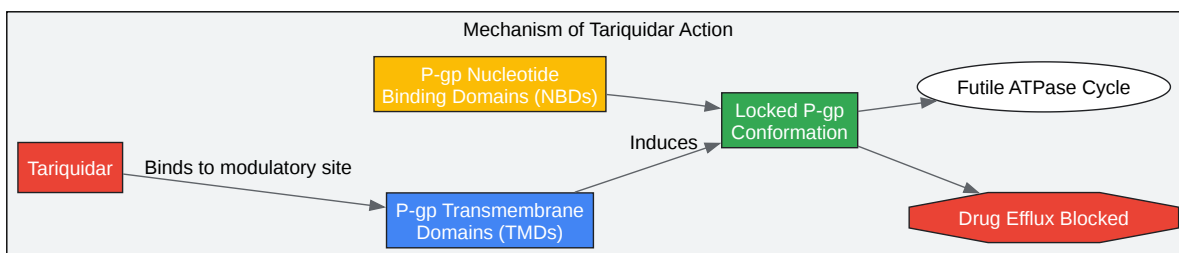
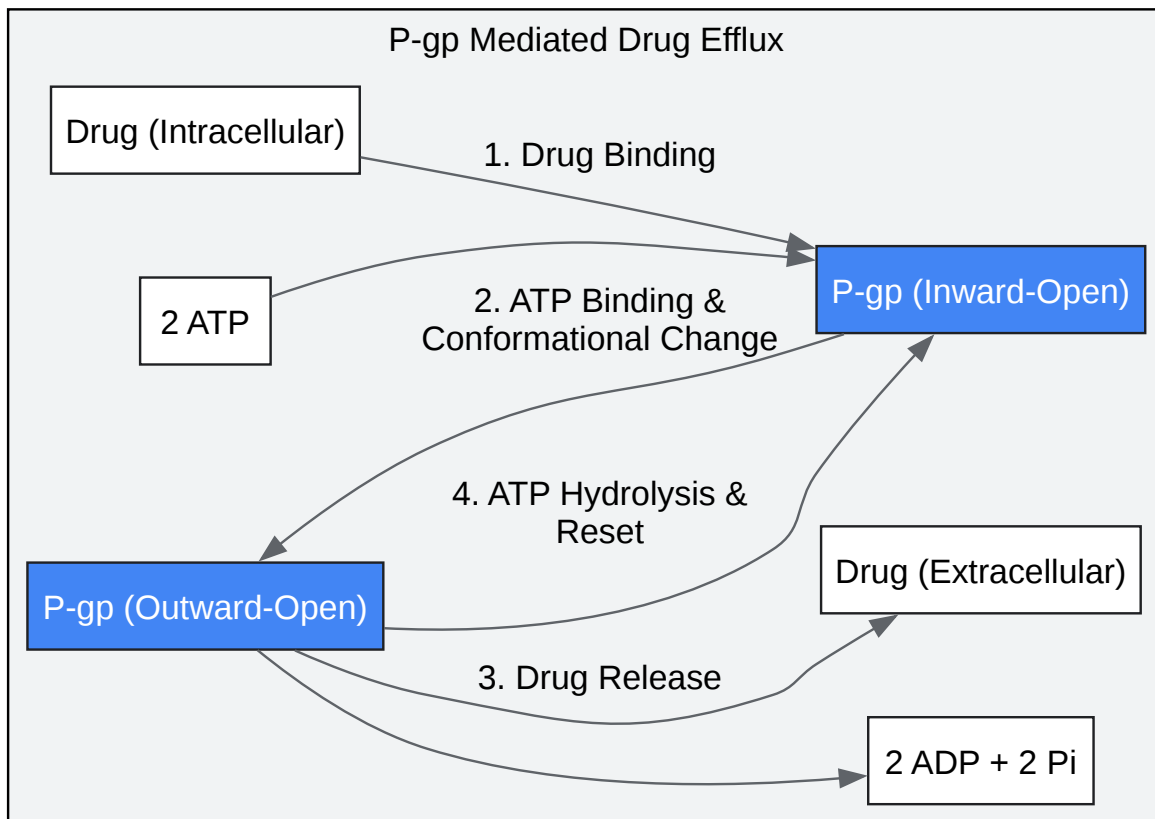
| Parameter                             | Value        | Cell Line / System            | Comments  | Reference(s) |
|---------------------------------------|--------------|-------------------------------|---|--------------|
| Binding Affinity (Kd)                 | 5.1 ± 0.9 nM | CHrB30 cell membranes         | Determined by equilibrium binding assay with [ <sup>3</sup> H]-Tariquidar.  |              |
| ATPase Activity (IC <sub>50</sub> )   | 43 ± 9 nM    | Vanadate-sensitive ATPase     | Inhibits 60-70% of P-gp's basal ATPase activity.  |              |
| Drug Accumulation (EC <sub>50</sub> ) | 487 ± 50 nM  | AuxB1 cells                   | Effective concentration for 50% maximal increase in [ <sup>3</sup> H]-vinblastine accumulation.                   |              |
| Chemosensitization Conc.              | 25 - 80 nM   | Various MDR human tumor cells | Concentration range required to fully restore sensitivity to drugs like doxorubicin, paclitaxel, and vincristine. |              |

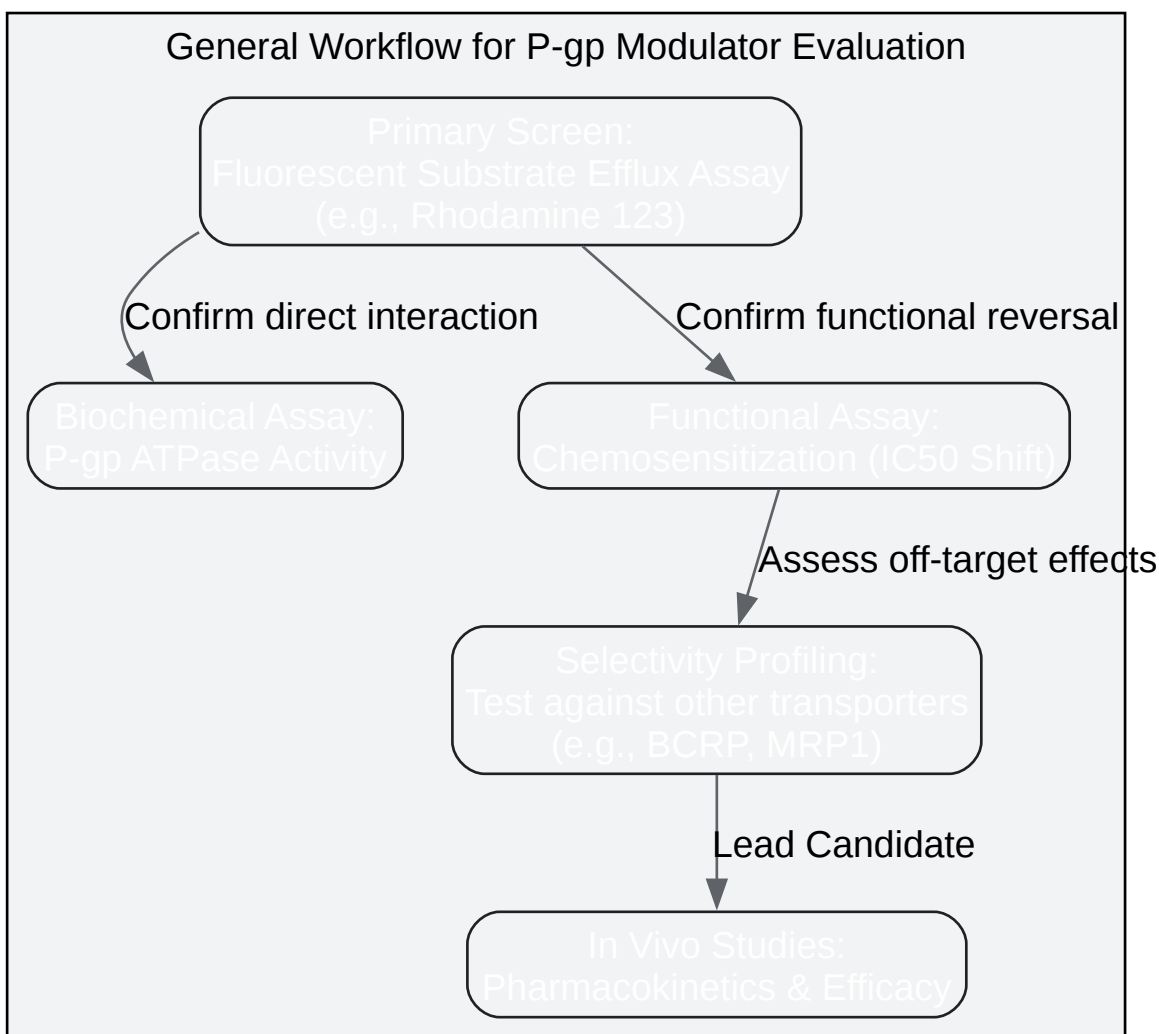
**Table 3.2: Activity Against Other ABC Transporters**

| Transporter   | Activity                | Effective Concentration | Comments  | Reference(s) |
|---------------|-------------------------|-------------------------|---|--------------|
| BCRP (ABCG2)  | Substrate & Inhibitor   | $\geq 100$ nM           | Tariquidar is transported by BCRP and acts as a competitive inhibitor at higher concentrations. It stimulates BCRP ATPase activity ( $EC_{50} = 138.4$ nM). |              |
| MRP1 (ABCC1)  | No significant activity | Not applicable          | Tariquidar does not inhibit MRP1-mediated efflux.   |              |
| MRP7 (ABCC10) | Inhibitor               | 0.1 - 0.3 $\mu$ M       | Reverses MRP7-mediated resistance to paclitaxel. Prolonged treatment (>24h) can also downregulate MRP7 protein expression.                                  |              |

## Mechanism of Action

Tariquidar functions as a non-competitive inhibitor of P-gp. It binds with high affinity to a modulatory site on the transporter, distinct from the substrate-binding pocket. This interaction locks the transporter in a specific, drug-bound conformational state, preventing the subsequent ATP hydrolysis and conformational changes required for drug efflux. Interestingly, while it blocks the transport of P-gp substrates, it can stimulate P-gp's basal ATPase activity, suggesting it traps the enzyme in a futile catalytic cycle.





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
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